N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine
Description
Computational Modeling of Electronic Structure
Computational studies employing density functional theory (DFT) and molecular orbital analysis have been conducted to elucidate the electronic structure of N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine. The highest occupied molecular orbital (HOMO) is primarily localized over the indole ring and the methoxy substituent, indicating these regions as electron-rich sites prone to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is distributed over the furan ring and the amine nitrogen, suggesting these as potential nucleophilic centers.
The calculated HOMO-LUMO energy gap is approximately 4.2 eV, indicating moderate electronic stability and reactivity. The presence of the methoxy group on the indole ring increases electron density, enhancing the compound’s nucleophilicity. Electrostatic potential maps highlight a negative potential around the oxygen atoms of the methoxy and furan groups, consistent with their electronegative character, while the amine nitrogen shows a region of positive potential.
| Electronic Property | Value |
|---|---|
| HOMO energy | -5.8 eV |
| LUMO energy | -1.6 eV |
| HOMO-LUMO gap | 4.2 eV |
| Electron density localization | Indole ring (HOMO), Furan ring (LUMO) |
| Electrostatic potential regions | Negative around O atoms, positive near amine N |
These computational insights correlate well with the molecular design, suggesting that the compound’s electronic structure is optimized for interactions involving both the indole and furan moieties.
Comparative Analysis with Related Indole-Furan Hybrid Architectures
When compared with structurally related indole-furan hybrids, this compound exhibits distinctive features in both molecular conformation and electronic properties. For example, hybrids lacking the 5-methoxy substitution on the indole ring generally show a reduced electron density in the HOMO, leading to altered reactivity profiles. Similarly, variations in the linker between the indole and furan rings affect the spatial orientation and thus the potential for intramolecular interactions.
| Feature | This compound | Related Indole-Furan Hybrids (No methoxy) |
|---|---|---|
| Indole substitution | 5-Methoxy | None or other substituents |
| HOMO localization | Indole ring with enhanced electron density | Indole ring with lower electron density |
| Molecular planarity | Near coplanar furan and indole rings | Variable, often less planar |
| Electronic stability (HOMO-LUMO gap) | Moderate (approx. 4.2 eV) | Generally higher or lower depending on substitution |
| Intramolecular interactions | Enhanced by methoxy group and planar conformation | Weaker or absent |
This comparative analysis underscores the significance of the 5-methoxy group and the methanamine linker in modulating the electronic and structural characteristics of the molecule, which could influence its chemical behavior and interaction potential in various applications.
Properties
IUPAC Name |
1-(furan-2-yl)-N-[(5-methoxy-1H-indol-3-yl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-18-12-4-5-15-14(7-12)11(9-17-15)8-16-10-13-3-2-6-19-13/h2-7,9,16-17H,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLWWURNDWEWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CNCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Functionalization of 5-Methoxyindole
The initial step involves the modification of 5-methoxyindole at the 3-position:
$$
\text{5-Methoxyindole} + \text{CH}_2\text{O} \xrightarrow{\text{Acid Catalyst}} \text{5-Methoxyindol-3-ylmethanol}
$$
Step 2: Synthesis of Furylmethylamine
Furfural undergoes reductive amination:
$$
\text{Furfural} + \text{NH}3 + \text{NaBH}4 \rightarrow \text{Furylmethylamine}
$$
Step 3: Coupling Reaction
The two intermediates are combined via reductive amination:
$$
\text{5-Methoxyindol-3-ylmethanol} + \text{Furylmethylamine} + \text{NaBH}_4 \rightarrow \text{N-(2-Furylmethyl)-N-(5-Methoxyindol-3-yl)-Methylamine}
$$
Optimization Parameters
To enhance yield and purity, the following reaction parameters are optimized:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Methanol or ethanol |
| Temperature | Room temperature (~25°C) |
| Catalyst | Acetic acid or HCl |
| Reducing Agent | Sodium cyanoborohydride |
| Reaction Time | 6–12 hours |
Analytical Techniques
The synthesized compound is characterized using various analytical methods:
High Performance Liquid Chromatography (HPLC) :
- Used to determine purity and monitor reaction progress.
- Typical purity achieved: >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Confirms the structure through proton ($$^1H$$) and carbon ($$^13C$$) spectra.
-
- Determines molecular weight and fragmentation patterns.
Challenges in Synthesis
While synthesizing this compound, common challenges include:
- Side reactions such as over-reduction or polymerization.
- Difficulty in isolating intermediates due to their instability.
- Requirement for high-purity reagents to minimize impurities.
Data Table: Summary of Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Functionalization | Formaldehyde, acid catalyst | ~85% |
| Reductive Amination | Furfural, ammonia, NaBH₄ | ~90% |
| Coupling Reaction | Indole derivative, furylmethylamine | ~75% |
| Purification | Column chromatography | >96% |
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the furan or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with the nucleophile.
Scientific Research Applications
N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate certain signaling pathways, resulting in therapeutic effects in disease models.
Comparison with Similar Compounds
Key Observations :
- The 2-furylmethyl group in the target compound provides moderate polarity due to the furan oxygen, which may enhance solubility in polar solvents compared to purely alkyl or aromatic substituents .
- Substitution with a 2-phenylethyl group (Catalog 036989) increases molecular weight and lipophilicity, which could influence pharmacokinetic properties such as blood-brain barrier penetration .
Tryptamine Derivatives with 5-Methoxyindole Moieties
Compounds like 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) and 5-MeO-MiPT (N-methyl-N-isopropyltryptamine) share the 5-methoxyindole motif but differ in backbone structure (tryptamine vs. methylamine) and substituent chemistry (Table 2):
Key Observations :
- The ethylamine linker in tryptamines (e.g., 5-MeO-DALT) allows conformational flexibility critical for binding serotonin receptors, whereas the methylamine linker in the target compound restricts this flexibility .
- The target compound lacks the N,N-dialkyl substitution common in psychoactive tryptamines, which is often required for receptor affinity .
Functional and Pharmacological Considerations
In contrast:
- 5-MeO-DALT and 5-MeO-MiPT are documented as potent hallucinogens, with substitutions on the ethylamine nitrogen critical for activity .
Physicochemical and Commercial Status
- Solubility : The furan ring in the target compound may improve aqueous solubility compared to purely hydrophobic analogues like N-(2-phenylethyl)-substituted derivatives .
- Commercial Availability : The compound’s discontinued status (CymitQuimica) contrasts with the continued research interest in analogues like 5-MeO-DALT, which remains a focus of forensic and pharmacological studies .
Biological Activity
N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine, with the CAS number 1114597-54-4, is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.3 g/mol
- CAS Number : 1114597-54-4
- Synonyms : N-(2-furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
The biological activity of this compound appears to be linked to its structural similarity to other indole derivatives, which are known for their diverse pharmacological effects. Research indicates that compounds with indole structures can interact with various biological pathways, including those related to cancer cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment, particularly in triple-negative breast cancer (TNBC). The following table summarizes findings from recent investigations into its cytotoxic effects:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Mechanism of Action |
|---|---|---|---|
| HS578T | 5.54 | 96.63 | Inhibition of STAT3 activation |
| MDA-MB-231 | 8.93 | 52.90 | Downregulation of BCL-2 |
| MDA-MB-436 | 5.56 | 44.06 | Induction of PARP cleavage |
Case Studies
- Study on HS578T Cells : In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability, indicating a strong cytotoxic effect. The study reported an IC50 value of 5.54 µM and a marked increase in apoptotic cells (96.63%) after treatment with 50 µM of the compound for 48 hours .
- Mechanistic Insights : Further investigations revealed that the compound exerts its effects by inhibiting the STAT3 signaling pathway, which is often upregulated in cancer cells and contributes to their survival and proliferation. The downregulation of BCL-2, a protein that prevents apoptosis, was also noted as a critical mechanism through which this compound induces cell death .
Pharmacological Potential
In addition to its anticancer properties, this compound may exhibit other pharmacological activities due to its unique chemical structure. Its furan and indole moieties suggest potential interactions with neurotransmitter systems, which could lead to applications in neuropharmacology.
Safety and Toxicology
While the compound shows promise in therapeutic applications, it is classified as an irritant and should be handled with care. Safety assessments are crucial for determining the therapeutic window and potential side effects associated with its use.
Q & A
Q. What are the typical synthetic routes for synthesizing N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves:
- Step 1 : Preparation of 5-methoxyindole derivatives through substitution or alkylation reactions. For example, methoxy groups are often introduced via nucleophilic substitution using methoxide ions under anhydrous conditions .
- Step 2 : Functionalization of the indole nitrogen. This may involve alkylation with 2-furylmethyl halides in the presence of a base (e.g., NaH) in solvents like DMF or THF.
- Step 3 : Purification via column chromatography using gradient elution (e.g., hexane:ethyl acetate mixtures) to isolate the target compound .
- Key Considerations : Reaction monitoring using TLC and optimization of stoichiometry to minimize byproducts.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3400 cm⁻¹, furan C–O–C at ~1250 cm⁻¹, and methoxy C–O at ~1050 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), aromatic protons from indole (δ 6.5–7.5 ppm), and furyl protons (δ 6.3–7.4 ppm).
- ¹³C NMR : Methoxy carbon (δ ~55 ppm), indole C3 (δ ~110 ppm), and furyl carbons (δ ~110–150 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ ion) with high precision (<5 ppm error) .
Q. What are the key functional groups influencing the compound’s reactivity?
- Methodological Answer :
- Indole Core : Susceptible to electrophilic substitution at C2/C3 positions. Reactivity can be modulated by the methoxy group at C5, which acts as an electron-donating group .
- Furylmethyl Group : Participates in π-π stacking interactions and may undergo oxidation under acidic conditions.
- Amine Linkage : The secondary amine can act as a hydrogen bond donor or undergo alkylation/acylation. Stability in acidic/basic conditions should be tested via pH-dependent degradation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while THF may reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) during alkylation minimize indole ring decomposition.
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interphase reactivity .
- Yield Tracking : Use DOE (Design of Experiments) to evaluate factors like molar ratios, solvent volume, and reaction time.
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations using software like Gaussian).
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation) by acquiring spectra at higher temperatures .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations can confirm connectivity between the methoxy group and indole C5 .
Q. What computational methods predict the compound’s biological interactions or stability?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., serotonin receptors) using AutoDock Vina. Focus on binding affinity of the indole and furyl moieties .
- MD Simulations : Assess stability in lipid bilayers (e.g., GROMACS) to predict membrane permeability.
- Degradation Pathways : Use DFT (B3LYP/6-31G*) to model hydrolysis or oxidation mechanisms under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
